![molecular formula C14H12ClNO B1289815 (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone CAS No. 106841-04-7](/img/structure/B1289815.png)
(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone
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Overview
Description
Scientific Research Applications
Nanotechnology
This compound might be used in the creation of organic semiconductor materials, which are essential in the field of nanotechnology for the development of organic photovoltaics and light-emitting diodes (LEDs).
Each of these fields leverages the unique chemical structure of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone for various applications, demonstrating the compound’s versatility in scientific research. While the search results did not provide specific current applications, the potential uses outlined above are based on the compound’s structural characteristics and common practices in related chemical research fields .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s molecular weight (24570400 g/mol) and LogP (404280) suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone . These factors can include temperature, pH, and the presence of other molecules in the environment .
properties
IUPAC Name |
(3-amino-4-chlorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUQMGQNTODIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599725 |
Source
|
Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106841-04-7 |
Source
|
Record name | (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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